molecular formula C21H23BrN2O3S2 B12031178 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one CAS No. 618081-43-9

5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

Cat. No.: B12031178
CAS No.: 618081-43-9
M. Wt: 495.5 g/mol
InChI Key: BKHNPDFWAWVSDE-ZCXUNETKSA-N
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Description

This compound (CAS: 618081-43-9) is a brominated indole-thiazolidinone hybrid with the molecular formula C₂₁H₂₃BrN₂O₃S₂ and a molecular weight of 495.45 g/mol . Key structural features include:

  • A 5-bromo-2-oxoindoline core, which is substituted at the N1 position with a pentyl chain.
  • A thioxothiazolidin-4-one moiety fused to the indole via a conjugated ylidene system.
  • A (tetrahydrofuran-2-yl)methyl group at the C3 position of the thiazolidinone ring.

The bromine atom enhances electrophilic reactivity, while the tetrahydrofuran (THF) substituent may improve solubility compared to purely hydrophobic analogs .

Properties

CAS No.

618081-43-9

Molecular Formula

C21H23BrN2O3S2

Molecular Weight

495.5 g/mol

IUPAC Name

(5Z)-5-(5-bromo-2-oxo-1-pentylindol-3-ylidene)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H23BrN2O3S2/c1-2-3-4-9-23-16-8-7-13(22)11-15(16)17(19(23)25)18-20(26)24(21(28)29-18)12-14-6-5-10-27-14/h7-8,11,14H,2-6,9-10,12H2,1H3/b18-17-

InChI Key

BKHNPDFWAWVSDE-ZCXUNETKSA-N

Isomeric SMILES

CCCCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4CCCO4)/C1=O

Canonical SMILES

CCCCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4CCCO4)C1=O

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound's molecular formula is C20H23BrN2O3S2C_{20}H_{23}BrN_{2}O_{3}S_{2} with a molecular weight of approximately 483.4 g/mol. The presence of a bromo substituent and a thiazolidinone ring indicates potential reactivity and biological interactions.

PropertyValue
Molecular FormulaC20H23BrN2O3S2C_{20}H_{23}BrN_{2}O_{3}S_{2}
Molecular Weight483.4 g/mol
IUPAC Name5-(5-bromo-2-oxo-1-pentylindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
CAS Number618081-52-0

The biological activity of this compound may involve several mechanisms, primarily through its interaction with various biological macromolecules such as proteins and enzymes. The thiazolidinone moiety is known for its ability to interact with thiol groups in proteins, potentially leading to enzyme inhibition or activation.

Biological Activities

While direct studies on the specific biological activities of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one are sparse, compounds with similar structures have shown promising pharmacological properties:

  • Anticancer Activity : Compounds containing indole and thiazolidinone structures have been associated with anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors.
  • Antimicrobial Properties : Similar thiazolidinones have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also exhibit such properties.
  • Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation by inhibiting specific cytokines or signaling pathways involved in inflammatory responses.

Comparative Analysis

To further understand the potential of 5-(5-Bromo-2-oxo-1-pentylindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesBiological ActivityNotable Differences
5-BromoindoleIndole base with bromo substituentAnticancerLacks thiazolidinone ring
ThiazolidineThiazolidine coreAntimicrobialNo indole structure
5-MethoxyindoleIndole with methoxy groupNeuroprotectiveDifferent substituents on indole

The unique combination of both indoline and thiazolidinone structures in this compound suggests that it may exhibit distinct biological activities compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Indole and Thiazolidinone Moieties

Table 1: Substituent Effects on Key Analogs
Compound Name Indole Substituent Thiazolidinone Substituent Molecular Weight Key Differences vs. Target Compound
Target Compound 5-Bromo, 1-pentyl (Tetrahydrofuran-2-yl)methyl 495.45 Reference compound
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-isopropyl-2-thioxothiazolidin-4-one 5-Bromo, 1-propyl Isopropyl 467.40 Shorter alkyl chain (C3 vs. C5); branched substituent
3-Allyl-5-(5-bromo-1-butyl-2-oxoindolin-3-ylidene)-2-thioxothiazolidin-4-one 5-Bromo, 1-butyl Allyl 477.39 (est.) Unsaturated allyl group; shorter alkyl chain (C4)
(5Z)-5-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)-3-butyl-2-thioxothiazolidin-4-one 5-Bromo, 1-ethyl Butyl 483.41 (est.) Smaller N1 substituent (C2); longer thiazolidinone chain

Key Observations :

  • Thiazolidinone Substituents: The THF group in the target compound introduces oxygen-based polarity, contrasting with isopropyl (hydrophobic) or allyl (electron-rich) groups in analogs .

Key Observations :

  • The target compound’s synthesis likely follows methods similar to and , involving condensation of functionalized isatins with thiazolidinone precursors .
  • Spectral Data : Aromatic protons in analogs appear at δ 6.94–8.75 ppm (¹H-NMR), while thioxo groups exhibit IR stretches near 1250–1150 cm⁻¹ . The THF methyl group in the target compound would show distinct ¹H-NMR splitting (δ 3.5–4.0 ppm) .

Hypothesized Activity of Target Compound :

  • The bromine atom may enhance DNA intercalation or enzyme inhibition, while the THF group could improve solubility for in vivo applications .

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